

2-Amino-5-bromo-2'-chlorobenzophenone

molecular formula C₁₃H₉BrClNO

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromo-2'-chlorobenzophenone

Cat. No.: B138813

[Get Quote](#)

An In-Depth Technical Guide to **2-Amino-5-bromo-2'-chlorobenzophenone**

Abstract

This technical guide provides a comprehensive scientific overview of **2-Amino-5-bromo-2'-chlorobenzophenone** (C₁₃H₉BrClNO), a critical chemical intermediate in the synthesis of advanced pharmaceutical compounds. This document delves into the molecule's fundamental physicochemical properties, outlines detailed protocols for its synthesis and analytical characterization, and explores its primary application as a precursor in the development of 1,4-benzodiazepines. Emphasizing mechanistic insights and validated methodologies, this guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile compound.

Introduction: Strategic Importance in Medicinal Chemistry

2-Amino-5-bromo-2'-chlorobenzophenone, a halogenated aminobenzophenone derivative, holds a position of significant strategic importance in the landscape of organic synthesis and pharmaceutical development. Its molecular architecture, featuring a benzophenone core with strategically placed amino, bromo, and chloro substituents, provides a unique combination of reactivity and functionality.^[1] The electron-withdrawing properties of the halogens modulate the

nucleophilicity of the aniline nitrogen, a critical factor in the multi-step synthesis of complex heterocyclic systems.[2]

Primarily, this compound is recognized as a pivotal precursor in the synthesis of potent psychoactive agents, most notably phenazepam, a long-acting benzodiazepine.[3][4] Its role extends beyond being a mere starting material; it is also an active metabolite of phenazepam, contributing to the overall pharmacological profile of the drug.[3][5] The presence and position of the halogen atoms are not arbitrary; they are crucial for modulating the binding affinity of the final drug product to its biological target, the GABA-A receptor, thereby influencing its therapeutic efficacy and duration of action.[2][3] This guide will elucidate the technical nuances of working with this compound, from its creation to its conversion into high-value pharmaceutical agents.

Physicochemical and Spectroscopic Profile

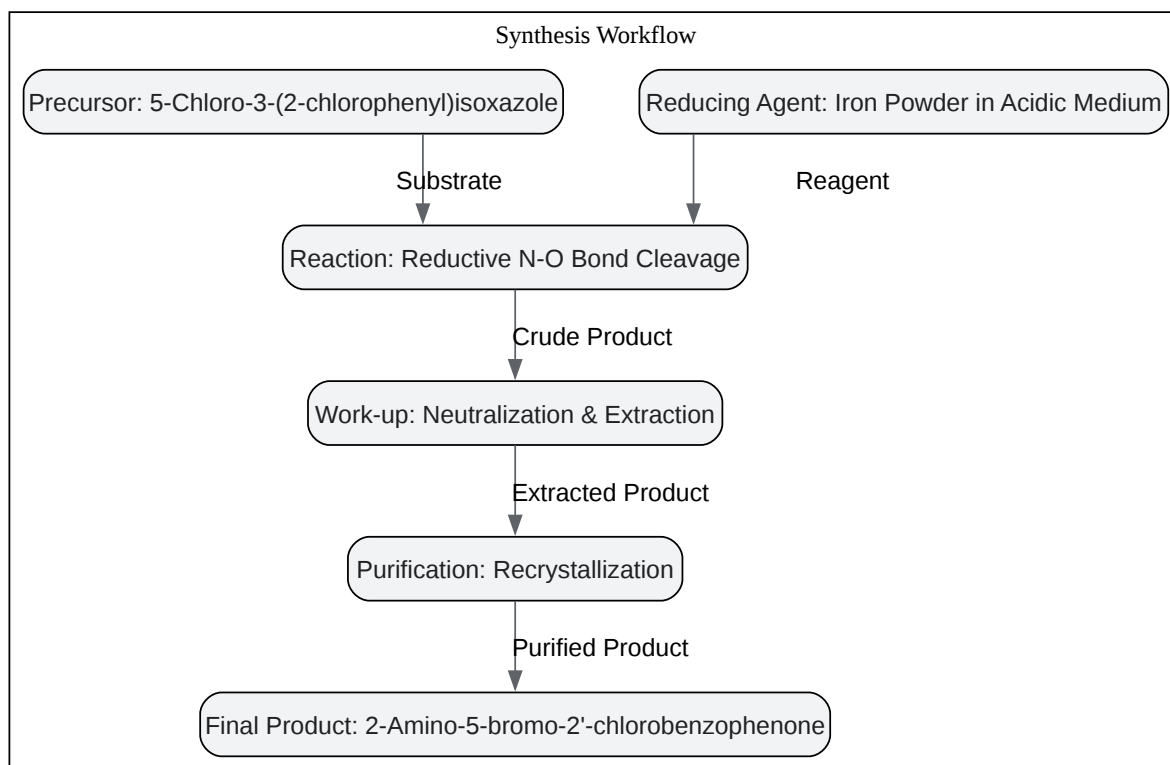
A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in research and manufacturing. **2-Amino-5-bromo-2'-chlorobenzophenone** is a yellow crystalline solid under standard conditions.[6] Its key properties are summarized below for easy reference.

Property	Value	Source(s)
IUPAC Name	(2-amino-5-bromophenyl)(2-chlorophenyl)methanone	[6][7]
Synonyms	BCABP, 5-Bromo-2'-chloro-2-aminobenzophenone	[3][7]
CAS Number	60773-49-1	[3][6][8]
Molecular Formula	C ₁₃ H ₉ BrClNO	[6][7]
Molecular Weight	310.57 g/mol	[6][7][9]
Appearance	Yellow crystalline powder	[6]
Melting Point	85-87 °C	[8]
Boiling Point	456.2 ± 40.0 °C at 760 mmHg	[8]
Density	~1.6 g/cm ³	[8]
Solubility	Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml)	[3]
UV λ _{max}	216, 234 nm	[3]
InChI Key	GTLLBGFJGUJABH-UHFFFAOYSA-N	[3][6]

Synthesis and Mechanistic Considerations

The synthesis of 2-aminobenzophenone derivatives can be achieved through various routes. A robust and industrially relevant method involves the reductive cleavage of a 3-phenylisoxazole precursor. This approach is advantageous as it avoids harsher conditions that could compromise the sensitive functional groups on the molecule.[10]

Logical Workflow for Synthesis



[Click to download full resolution via product page](#)

Caption: Synthesis workflow via reductive cleavage of an isoxazole precursor.

Step-by-Step Synthesis Protocol

This protocol is adapted from established methods for the synthesis of similar aminobenzophenones.^{[10][11]}

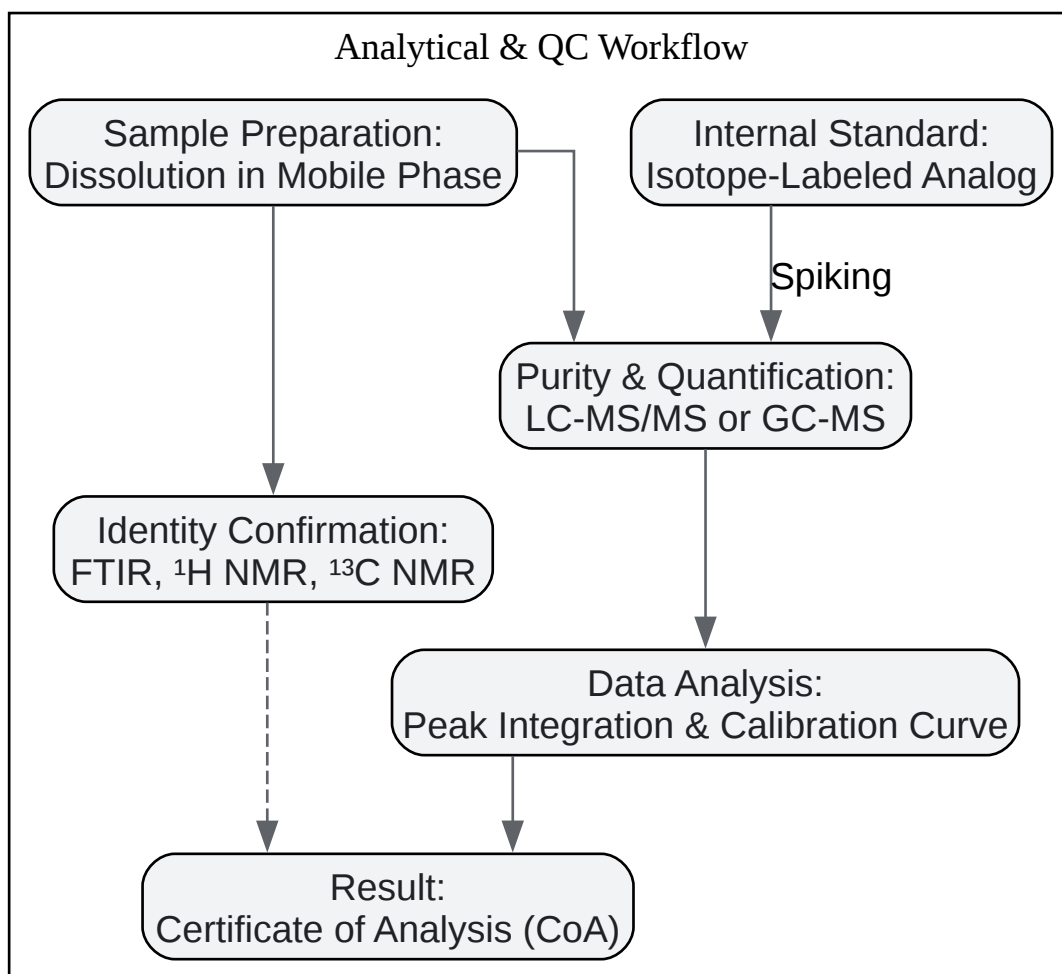
- **Reactor Setup:** To a three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add the isoxazole precursor (e.g., 5-bromo-3-(2-chlorophenyl)isoxazole) (1 equivalent) and ethanol (10 volumes).

- Addition of Reducing Agent: Add iron powder (approx. 3 equivalents) to the stirred suspension.
 - Causality Insight: Iron powder is a cost-effective and selective reducing agent. In a mildly acidic medium, it effectively reduces the N-O bond of the isoxazole ring without reducing the benzophenone's carbonyl group, which is a common side reaction with more powerful reducing agents like LiAlH_4 .^[10]
- Initiation of Reaction: Gently heat the mixture to reflux (approx. 78 °C). Slowly add a solution of 6 M hydrochloric or sulfuric acid (approx. 0.1 equivalents) dropwise.
 - Causality Insight: The acid activates the iron surface and serves as a proton source for the reduction. The reaction is exothermic, so controlled addition is crucial to maintain a steady reflux and prevent runaway reactions.
- Reaction Monitoring: Maintain reflux for 1-2 hours after the acid addition is complete. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting isoxazole spot disappears.
- Work-up and Neutralization: Cool the reaction mixture to approximately 50 °C. Carefully add an aqueous solution of sodium hydroxide or sodium carbonate to adjust the pH to ~8. This neutralizes the acid and precipitates iron hydroxides.
- Isolation: Filter the hot solution to remove the iron sludge. The filtrate, containing the dissolved product, is allowed to cool slowly to room temperature, then further cooled in an ice bath to induce crystallization.
- Purification: Collect the resulting yellow crystals by filtration, wash with a small amount of cold ethanol to remove soluble impurities, and dry under vacuum. The purity can be further enhanced by recrystallization from ethanol if required.

Analytical Characterization and Quality Control

Ensuring the identity, purity, and quality of **2-Amino-5-bromo-2'-chlorobenzophenone** is paramount, especially when it is intended for pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for comprehensive characterization.

Analytical Workflow



[Click to download full resolution via product page](#)

Caption: Standard workflow for analytical characterization and quality control.

Protocol: Trace Level Quantification by LC-MS/MS

This protocol is based on the gold-standard methods used for analyzing related benzophenone precursors in complex matrices.^[12]

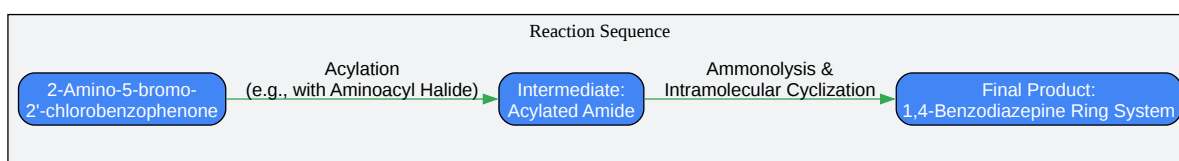
- Standard and Sample Preparation:
 - Prepare a stock solution of the **2-Amino-5-bromo-2'-chlorobenzophenone** reference standard in methanol.

- Prepare a stock solution of a stable isotope-labeled internal standard (e.g., a deuterated analog).
- Create a series of calibration standards by spiking a blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.
- For the test sample, dissolve a precisely weighed amount in the mobile phase and add the same fixed concentration of the internal standard.
- Chromatographic Conditions (HPLC):
 - Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 μ m).
 - Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
 - Flow Rate: 0.4 mL/min.
 - Injection Volume: 5 μ L.
 - Causality Insight: Reverse-phase chromatography is ideal for separating moderately polar compounds like this benzophenone from potential impurities. The acidic mobile phase ensures the amino group is protonated, leading to sharp, symmetrical peaks.
- Mass Spectrometry Conditions (MS/MS):
 - Ionization Mode: Electrospray Ionization, Positive (ESI+).
 - Analysis Mode: Multiple Reaction Monitoring (MRM).
 - MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity.
 - Trustworthiness Pillar: Using an isotope-labeled internal standard is a self-validating system. It co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement. By measuring the ratio of the analyte to the standard, highly accurate and precise quantification is achieved, as variations in sample preparation and instrument response are normalized.[\[12\]](#)

Core Application: Synthesis of 1,4-Benzodiazepines

The primary industrial application of **2-Amino-5-bromo-2'-chlorobenzophenone** is as a key building block for 1,4-benzodiazepines.[2] The synthesis involves a two-step sequence of acylation followed by cyclization.

Benzodiazepine Synthesis Pathway



[Click to download full resolution via product page](#)

Caption: Generalized pathway for the synthesis of 1,4-benzodiazepines.

Experimental Protocol: Synthesis of a Phenazepam Analog

- Acylation:
 - Dissolve **2-Amino-5-bromo-2'-chlorobenzophenone** (1 equivalent) in a suitable aprotic solvent like glacial acetic acid or toluene in a flask protected from moisture.[2]
 - Cool the solution in an ice bath to 0-5 °C.
 - Slowly add bromoacetyl bromide or a similar aminoacyl halide equivalent (1.1 equivalents) dropwise while maintaining the low temperature.
 - Causality Insight: The amino group of the benzophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide. The reaction is performed at low temperature to control the rate and prevent side reactions. The halogen substituents (Br,

Cl) are electron-withdrawing, which slightly deactivates the amino group; therefore, a reactive acylating agent is necessary for efficient conversion.^[2]

- Amidation and Cyclization:
 - After the initial acylation is complete (monitored by TLC), the intermediate is isolated or the reaction mixture is treated directly with an excess of ammonia (often as a solution in methanol or as gaseous ammonia).
 - The ammonia first displaces the halide on the acetyl group (amidation) and then facilitates the intramolecular cyclization. The amino group attacks the benzophenone's carbonyl carbon, forming the seven-membered diazepine ring.
- Isolation and Purification:
 - The cyclized product typically precipitates from the reaction mixture.
 - The solid is collected by filtration, washed, and dried.
 - Purification is achieved via recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final benzodiazepine product with high purity.

Safety, Handling, and Storage

Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of the compound.

- Hazard Identification: **2-Amino-5-bromo-2'-chlorobenzophenone** is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.^[13]
- Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated area or a fume hood. Wear appropriate PPE, including nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 standards.^{[13][14]}
- Handling: Avoid creating dust. Use engineering controls to minimize exposure. Wash hands thoroughly after handling.^{[13][14]}

- **Storage:** Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperatures are typically between 2-8 °C.[9] Some suppliers recommend storage at -20°C for long-term stability.[3] Keep away from incompatible materials such as strong oxidizing agents.
- **Spill and Disposal:** In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

Conclusion

2-Amino-5-bromo-2'-chlorobenzophenone is more than a simple chemical intermediate; it is an enabling molecule for the synthesis of complex and pharmacologically significant compounds. Its unique substitution pattern provides a versatile platform for constructing the 1,4-benzodiazepine scaffold and other novel therapeutic agents. A deep, mechanistic understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, is essential for leveraging its full potential in drug discovery and development. The protocols and insights provided herein serve as a robust foundation for researchers and scientists working to advance the frontiers of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. bocsci.com [bocsci.com]

- 7. 5-Bromo-2'-chloro-2-aminobenzophenone | C₁₃H₉BrClNO | CID 162923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-amino-5-bromo-2'-chlorobenzophenone | CAS#:60773-49-1 | Chemsrce [chemsrc.com]
- 9. biosynth.com [biosynth.com]
- 10. CN104230727A - Synthesis technology for producing 2-amino-5-chlorobenzophenone by reducing isoxazole through iron powder - Google Patents [patents.google.com]
- 11. 2-Amino-5-chlorobenzophenone synthesis - chemicalbook [chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- To cite this document: BenchChem. [2-Amino-5-bromo-2'-chlorobenzophenone molecular formula C₁₃H₉BrClNO]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138813#2-amino-5-bromo-2-chlorobenzophenone-molecular-formula-c13h9brclno]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

